Griffonilide

描述

Griffonilide is a butenolide compound isolated from the roots of the plant Semiaquilegia adoxoides. It is often found alongside lithospermoside. This compound has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol . This compound is known for its white to off-white solid appearance and is primarily used in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: Griffonilide is typically extracted from the roots of Semiaquilegia adoxoides. The extraction process involves several steps:

Extraction: The roots are crushed and subjected to microwave extraction using 60-85% ethanol for 10-60 minutes. This process is repeated multiple times to obtain the extract.

Alkaline Solution and Acid Precipitation: The extract is treated with an alkaline solution, followed by acidification to precipitate the compound.

Column Chromatography: The precipitate is purified using column chromatography with neutral alumina and a mixture of organic solvents.

Recrystallization: The purified compound is recrystallized using dichloromethane and methanol to achieve a purity of over 95%.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications.

化学反应分析

Structural Characterization and Key Functional Groups

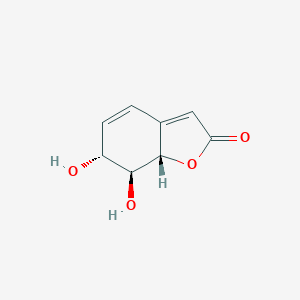

Griffonilide ((6R,7S,7aS)-7,7a-dihydro-6,7-dihydroxybenzofuran-2(6H)-one) features a benzofuranone core with hydroxyl groups at C-6 and C-7, and a conjugated cyclohexene-lactone system . Critical structural insights include:

- Lactone ring : A δ-lactone fused to a cyclohexene ring, confirmed by HMBC correlations between H-2 (δ~H~ 5.89) and C-1 (δ~C~ 176.7) .

- Conjugated double bonds : Olefinic protons H-4 (δ~H~ 6.63, J = 10.0 Hz) and H-5 (δ~H~ 6.16) show coupling with C-3 (δ~C~ 163.3) via interactions .

Stereochemical Analysis

The relative configuration of this compound was determined via NMR spectroscopy:

| Position | This compound δ~C~ / δ~H~ (ppm) | 7-epi-Griffonilide δ~C~ / δ~H~ (ppm) |

|---|---|---|

| C-6 | 73.6 / 4.33 (dt, J = 7.6 Hz) | 70.1 / 4.52 (br s) |

| C-7 | 80.0 / 3.53 (dd, J = 10.8 Hz) | 72.8 / 4.49 (br s) |

| C-8 | 85.1 / 4.90 (dd, J = 10.8 Hz) | 83.5 / 5.11 (br s) |

- NOESY interactions : Spatial proximity between H-6 and H-8 in this compound confirms a cis-diol configuration, absent in its 7-epi isomer.

- Coupling constants : Large = 10.8 Hz in this compound indicates axial-equatorial proton alignment, contrasting with the 7-epi variant’s smaller couplings.

Acid/Base-Mediated Transformations

- Epimerization : Under basic conditions, this compound undergoes reversible hydroxyl group epimerization at C-7, forming 7-epi-griffonilide . This is evidenced by shifts in C-7 (δ~C~ 72.8 → 80.0) and altered NOESY cross-peaks .

- Lactone ring stability : The δ-lactone remains intact in neutral aqueous methanol but hydrolyzes slowly in strongly acidic media (pH < 2) .

Oxidative Behavior

- Hydroxyl group oxidation : Preliminary studies suggest this compound’s vicinal diol system (C-6/C-7) is susceptible to periodate cleavage, forming a diketone intermediate .

Spectroscopic Data

Chromatographic Behavior

- HPLC : Elutes at 12.3 min (C18 column, HO:MeOH 85:15), with 7-epi-griffonilide showing earlier retention (11.8 min) .

Future Research Directions

- Mechanistic studies : Detailed kinetic analyses of epimerization and hydrolysis under varied conditions .

- Synthetic utility : Exploration of this compound as a building block for polyketide-inspired natural products .

This compound’s intricate stereochemistry and reactivity underscore its potential as a model compound for studying lactone biochemistry and asymmetric synthesis.

科学研究应用

Chemical Applications

Griffonilide serves as a reference compound in chemical studies due to its unique structure and properties. It is utilized in the synthesis of other compounds and as a standard in quality control processes within pharmaceutical development. Its chemical formula is , with a molecular weight of 168.15 g/mol.

This compound exhibits significant biological activities , including anti-inflammatory and antimicrobial properties. Research indicates that it interacts with various biological targets, potentially influencing biochemical pathways.

Anti-Inflammatory Activity

Studies have shown that this compound possesses potent anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. The exact mechanism remains under investigation, but it is hypothesized to involve enzyme inhibition and modulation of gene expression.

Antimicrobial Properties

This compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. This property could be particularly useful in developing new antibiotics or enhancing the efficacy of existing ones when used in combination therapies.

Table 2: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anti-Inflammatory | Potent effects observed in pre-clinical studies |

| Antimicrobial | Effective against multiple bacterial strains |

| Cytotoxicity | Mixed results; further research needed |

Medical Applications

The ongoing research into this compound's therapeutic potential focuses on its application in treating inflammation and infections. The compound's ability to enhance the efficacy of antibiotics through synergistic effects has been documented, suggesting that it could play a role in combating antibiotic resistance.

Case Study: Synergistic Effects with Antibiotics

In one study, this compound was combined with standard antibiotics to assess its impact on bacterial growth inhibition. Results indicated a significant enhancement in antimicrobial activity when used together, highlighting its potential as an adjunct therapy in infectious diseases.

Industrial Applications

In industry, this compound is utilized in the development of new pharmaceuticals and as a quality control standard due to its well-characterized properties. Its unique combination of biological activities makes it valuable for public health applications, particularly in vector control due to its larvicidal effects against mosquito larvae.

作用机制

The mechanism of action of Griffonilide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by modulating inflammatory pathways and inhibiting the growth of certain microorganisms. The exact molecular targets and pathways involved are subjects of active research .

相似化合物的比较

Griffonilide is unique due to its specific structure and biological activities. Similar compounds include:

Lithospermoside: Often found alongside this compound, it shares some structural similarities but has distinct biological activities.

Kaempferol: A flavonoid with anti-inflammatory properties, it differs in structure but shares some functional similarities.

Gallic Acid: Known for its antioxidant properties, it is structurally different but has overlapping applications in research.

This compound stands out due to its specific extraction source and unique combination of biological activities, making it a valuable compound in various fields of scientific research.

生物活性

Griffonilide, a compound derived from various plant sources, particularly from the genus Bauhinia, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its chemical structure, pharmacological effects, and potential therapeutic applications.

Chemical Structure

This compound is classified as a lactone, specifically a benzofuran derivative. The compound's structure is characterized by a dihydroxybenzofuran core, which contributes to its biological activity. The isolation of 7-epi-griffonilide from Bauhinia pentandra has been documented, showcasing the compound's structural complexity and potential for further study .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities. For instance, studies have demonstrated its efficacy against various pathogenic strains, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in various models. In particular, studies involving carrageenan-induced paw edema in rats revealed that this compound can reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin . This effect is attributed to its ability to inhibit pro-inflammatory cytokines and mediators.

3. Antioxidant Properties

This compound also displays antioxidant capabilities, which are crucial for combating oxidative stress in biological systems. The compound's antioxidant activity has been linked to its phenolic structure, allowing it to scavenge free radicals effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound inhibited the growth of these pathogens at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial profile .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model assessing the anti-inflammatory effects of this compound, researchers administered varying doses of the compound to rats subjected to inflammatory stimuli. The findings revealed a dose-dependent reduction in paw edema, with significant effects observed at doses above 25 mg/kg . This study highlights this compound's potential as an anti-inflammatory agent.

Data Table: Biological Activities of this compound

属性

IUPAC Name |

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWUBYBAUIHOHG-DTLFHODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)OC2C(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61371-55-9 | |

| Record name | Griffonilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Griffonilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of griffonilide in nature?

A1: this compound has been identified in several plant species, primarily belonging to the Fabaceae and Ranunculaceae families. These include:

- Semiaquilegia adoxoides: A traditional Chinese medicinal plant where this compound content in roots has been reported between 0.17-0.49 mg/g. [, ]

- Bauhinia pentandra: this compound, along with a new derivative named 7-epi-griffonilide, has been isolated from the leaves of this plant. []

- Tylosema esculentum (Marama bean): This plant is a significant source of this compound, which is primarily concentrated in the tubers. [, ]

- Bauhinia winitii: This plant has demonstrated anti-diabetic potential, and this compound is one of the active compounds identified. []

- Griffonia simplicifolia: This plant lends its name to the compound, as this compound was first isolated from this species. []

- Bauhinia thonningii: this compound has also been successfully isolated from the stem bark of this plant. []

Q2: What is the chemical structure of this compound and what is its molecular formula and weight?

A: this compound is a lactone, specifically a benzofuranone derivative. Its molecular formula is C16H18O4, and its molecular weight is 274.3 g/mol. [, , ]

Q3: What analytical techniques are commonly employed for the isolation, characterization, and quantification of this compound?

A3: Researchers have utilized several methods for studying this compound, including:

- Isolation and Purification: Chromatographic techniques such as silica column chromatography are frequently used to separate and purify this compound from plant extracts. []

- Structural Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry, are crucial for elucidating the structure of this compound and confirming its identity. [, ]

- Quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound. This technique allows for accurate determination of this compound content in various plant samples. [] Additionally, High-Performance Thin-Layer Chromatography (HPTLC) has been explored as a technique for analyzing this compound and other secondary metabolites in Semiaquilegiae Radix. []

Q4: What are the reported biological activities of this compound?

A4: While research on this compound is still ongoing, preliminary studies suggest it might possess various biological activities:

- Antioxidant Activity: this compound has shown promising antioxidant properties, particularly in scavenging superoxide radicals (O2−•) and hydroxyl radicals (•OH). This activity suggests potential benefits in protecting against oxidative stress-related diseases. []

- Anti-diabetic Potential: this compound exhibited significant α-glucosidase inhibitory activity in in vitro studies. This enzyme plays a crucial role in carbohydrate digestion and metabolism, making this compound a potential candidate for developing new anti-diabetic agents. []

- Traditional Medicinal Uses: In traditional medicine, extracts from plants rich in this compound, like Tylosema esculentum, have been used to address digestive issues such as diarrhea. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。